molecular formula C11H12N2O B13247011 N-(furan-2-ylmethyl)-6-methylpyridin-3-amine

N-(furan-2-ylmethyl)-6-methylpyridin-3-amine

Cat. No.: B13247011
M. Wt: 188.23 g/mol
InChI Key: UJSJHZJHMOXCOF-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-6-methylpyridin-3-amine is an organic compound that features a furan ring and a pyridine ring connected by a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-6-methylpyridin-3-amine typically involves the reaction of 2-furancarboxaldehyde with 6-methyl-3-aminopyridine. The reaction is carried out under mild conditions, often using a solvent such as ethanol or methanol. The mixture is heated to reflux for several hours, allowing the formation of the desired product. The crude product is then purified by recrystallization or column chromatography to obtain a high-purity compound .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and increased yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-6-methylpyridin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-6-methylpyridin-3-amine involves its interaction with various molecular targets. The furan and pyridine rings can participate in π-π stacking interactions with aromatic residues in proteins, potentially inhibiting enzyme activity or disrupting protein-protein interactions. Additionally, the compound can form hydrogen bonds with amino acid residues, further stabilizing its binding to target proteins .

Comparison with Similar Compounds

Similar Compounds

  • N-(furan-2-ylmethyl)-2-aminopyridine
  • N-(furan-2-ylmethyl)-4-methylpyridin-3-amine
  • N-(furan-2-ylmethyl)-6-chloropyridin-3-amine

Uniqueness

N-(furan-2-ylmethyl)-6-methylpyridin-3-amine is unique due to the presence of both a furan ring and a methyl-substituted pyridine ring. This combination imparts distinct electronic and steric properties, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential as a pharmacophore further distinguish it from similar compounds .

Properties

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-6-methylpyridin-3-amine

InChI

InChI=1S/C11H12N2O/c1-9-4-5-10(7-12-9)13-8-11-3-2-6-14-11/h2-7,13H,8H2,1H3

InChI Key

UJSJHZJHMOXCOF-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C=C1)NCC2=CC=CO2

Origin of Product

United States

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